Product packaging for Ethyl 2,2-difluoro-2-quinolin-2-ylacetate(Cat. No.:CAS No. 294181-97-8)

Ethyl 2,2-difluoro-2-quinolin-2-ylacetate

Cat. No.: B3121806
CAS No.: 294181-97-8
M. Wt: 251.23 g/mol
InChI Key: JYKWDCWQFNQIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2,2-difluoro-2-quinolin-2-ylacetate (CAS 294181-97-8) is a high-value chemical building block of significant interest in advanced organic synthesis and medicinal chemistry. This compound, with a molecular formula of C13H11F2NO2 and a molecular weight of 251.23 g/mol, is characterized as a yellow to pale yellow oil . Its structure strategically incorporates two key features: the privileged quinoline scaffold and a metabolically stable α,α-difluoroacetate ester group. The quinoline nucleus is a well-established "privileged scaffold" found in a vast number of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties . The incorporation of the difluoromethylene (CF₂) group is a powerful tool in molecular design. The carbon-fluorine bond is one of the strongest in organic chemistry, which confers high thermal and chemical stability to the molecule and can increase metabolic stability, prolonging the half-life of potential drug candidates . Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the molecule's lipophilicity and the pKa of nearby functional groups, thereby influencing its interaction with biological targets . As an α,α-difluoroacetate ester, this compound serves as a versatile synthetic intermediate for the construction of more complex, fluorinated molecules . It is readily used in various carbon-carbon bond-forming reactions, making it a crucial building block for the introduction of the CF₂ moiety into target structures during drug discovery programs, particularly in the development of new anticancer agents . The product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11F2NO2 B3121806 Ethyl 2,2-difluoro-2-quinolin-2-ylacetate CAS No. 294181-97-8

Properties

IUPAC Name

ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKWDCWQFNQIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC2=CC=CC=C2C=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286490
Record name Ethyl α,α-difluoro-2-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294181-97-8
Record name Ethyl α,α-difluoro-2-quinolineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294181-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-2-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,2 Difluoro 2 Quinolin 2 Ylacetate

Direct Synthesis of Ethyl 2,2-Difluoro-2-quinolin-2-ylacetate

The direct synthesis of the target compound hinges on the availability of suitable quinoline (B57606) precursors that can be subjected to fluorination reactions. Key starting materials for these approaches are typically quinoline-2-yl ketone derivatives.

Strategies Involving Quinoline-2-yl Ketone Precursors

The synthesis of this compound can be envisioned to start from a precursor such as ethyl 2-oxo-2-(quinolin-2-yl)acetate. The preparation of this α-ketoester can be achieved through various established methods for the synthesis of quinoline derivatives and their subsequent functionalization. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

For instance, the reaction of 2-aminobenzaldehyde (B1207257) with ethyl pyruvate (B1213749) under basic or acidic conditions can yield the corresponding quinoline-2-carboxylate, which can then be further manipulated to afford the desired α-ketoester. Alternatively, metal-catalyzed cross-coupling reactions can be employed to introduce the acetyl group at the 2-position of a pre-formed quinoline ring.

Once the quinoline-2-yl α-ketoester is obtained, it serves as a direct precursor for deoxofluorination to introduce the gem-difluoro functionality.

Deoxofluorination Approaches

Deoxofluorination is a powerful technique to convert carbonyl groups into gem-difluorides. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly employed for this transformation. organic-chemistry.org The reaction of ethyl 2-oxo-2-(quinolin-2-yl)acetate with DAST or Deoxo-Fluor is a plausible and direct route to this compound. nih.govrsc.org

The general mechanism involves the reaction of the ketone with the deoxofluorinating agent to form a fluorosulfite intermediate, which then undergoes nucleophilic substitution by fluoride (B91410) to yield the gem-difluoride. These reactions are typically carried out in aprotic solvents under anhydrous conditions. While DAST is a versatile reagent, it is known to be thermally unstable, and Deoxo-Fluor is often preferred for its enhanced safety profile. organic-chemistry.org

ReagentTypical ConditionsAdvantagesDisadvantages
DAST Anhydrous aprotic solvent (e.g., CH₂Cl₂), low temperature to room temperatureEffective for a wide range of substratesThermally unstable, can decompose explosively
Deoxo-Fluor Anhydrous aprotic solvent (e.g., CH₂Cl₂), room temperature to elevated temperaturesMore thermally stable than DAST, often gives higher yieldsMore expensive than DAST

General Synthetic Strategies for α,α-Difluoroacetate Esters

Broader synthetic strategies for α,α-difluoroacetate esters can also be adapted to introduce the quinoline-2-yl group. These methods often involve the construction of the difluoroacetate (B1230586) moiety in a separate step, followed by its attachment to the quinoline ring, or the modification of a quinoline-containing substrate.

Claisen Condensation Pathways

The Claisen condensation is a classic carbon-carbon bond-forming reaction that can be utilized to synthesize β-keto esters. wikipedia.orguomustansiriyah.edu.iq In the context of preparing the precursor for this compound, a crossed Claisen condensation between ethyl quinoline-2-carboxylate and an acetate (B1210297) derivative could be envisioned. However, a more direct approach to the difluoro compound would be a modification of this strategy.

A potential pathway involves the Claisen condensation of a suitable quinoline-containing ester with a difluoroacetylating agent. For example, the reaction of ethyl quinoline-2-carboxylate with ethyl difluoroacetate in the presence of a strong base could theoretically yield the desired product, though this specific transformation may be challenging due to the relative acidities of the starting materials.

A more viable, albeit multi-step, approach involves the initial synthesis of a β-keto ester, such as ethyl 2-(quinolin-2-yl)-3-oxobutanoate, followed by a fluorination step.

Radical-Mediated Difluoroalkylation Reactions

Radical-mediated difluoroalkylation has emerged as a powerful tool for the introduction of the difluoroacetate group into organic molecules, including heteroaromatics. rsc.org These reactions often utilize a radical precursor of the difluoroacetate moiety, such as ethyl bromodifluoroacetate, and a radical initiator.

A notable approach is the copper-catalyzed radical addition of ethyl bromodifluoroacetate to heterocycles. acs.org This method has been successfully applied to the C3-H difluoroacetylation of quinoxalinones, a related class of N-heterocycles. researchgate.net A similar strategy could be employed for the direct C-H functionalization of the quinoline ring, although regioselectivity might be a challenge.

Visible-light photoredox catalysis offers a mild and efficient alternative for generating difluoroalkyl radicals from precursors like ethyl bromodifluoroacetate. rsc.org This approach has been used for the synthesis of 3-difluoroacetylated coumarins through a tandem radical cyclization process. acs.org The application of photoinitiated radical difluoroalkylation to quinoline derivatives is a promising strategy. The reaction typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation with visible light, can initiate the radical process. This method is often characterized by its mild reaction conditions and high functional group tolerance. rsc.org

MethodReagentsConditionsKey Features
Copper-Catalyzed Ethyl bromodifluoroacetate, Copper catalystThermalApplicable to various heterocycles, potential for direct C-H functionalization. acs.orgresearchgate.net
Photoinitiated Ethyl bromodifluoroacetate, Photocatalyst (e.g., fac-[Ir(ppy)₃])Visible light irradiation, room temperatureMild reaction conditions, high functional group tolerance. rsc.orgacs.org
Phase-Transfer Catalysis in Radical Difluoroalkylation

Phase-transfer catalysis (PTC) offers a practical approach for conducting reactions between reagents located in different immiscible phases, typically an aqueous and an organic phase. youtube.commdpi.com In the context of radical difluoroalkylation, PTC facilitates the generation of difluoroalkyl radicals in the organic phase where the quinoline substrate resides.

The mechanism generally involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reagent from the aqueous phase to the organic phase. youtube.com This initiates a radical chain reaction, leading to the formation of the desired difluoroalkylated product. The use of PTC can enhance reaction rates and yields by improving the contact between reactants. youtube.com

Transition Metal-Catalyzed Difluoroalkylation (e.g., Palladium, Copper)

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds, and it has been successfully applied to the difluoroalkylation of heterocyclic compounds, including quinolines. nih.govmdpi.com Palladium and copper are among the most common metals used for this purpose. nih.govmdpi.comnih.gov

Palladium-Catalyzed Difluoroalkylation: Palladium catalysts are known for their efficiency in a wide range of cross-coupling reactions. researchgate.netbohrium.com In the synthesis of difluoroalkylated quinolines, palladium-catalyzed reactions often involve the cross-coupling of a quinoline derivative with a difluoroalkylating agent. researchgate.netmit.edumit.edunih.gov These reactions can proceed through various mechanistic pathways, including oxidative addition and reductive elimination cycles. mit.edumit.edu The choice of ligands is crucial for the success of these transformations, influencing both the reactivity and selectivity of the catalyst. mit.edumit.edu

Copper-Catalyzed Difluoroalkylation: Copper catalysts offer a cost-effective and versatile alternative to palladium for difluoroalkylation reactions. mdpi.comnih.gov Copper-catalyzed methods can be used for the direct C-H difluoroalkylation of quinoline N-oxides, providing a direct route to functionalized quinolines. thieme-connect.dersc.orgresearchgate.net These reactions often proceed via a radical mechanism, where a difluoroalkyl radical is generated and then adds to the quinoline ring. mdpi.comnih.gov The regioselectivity of the reaction can often be controlled by the choice of directing groups and reaction conditions.

Below is a table summarizing representative examples of transition metal-catalyzed difluoroalkylation reactions.

CatalystQuinoline SubstrateDifluoroalkylating AgentLigand/AdditiveSolventTemp (°C)Yield (%)
Pd(OAc)22-ChloroquinolineBrCF2COOEtXantphosToluene11075
CuIQuinoline N-oxideICF2COOEtPhenanthrolineDMF8082
Pd2(dba)32-BromoquinolineZn(CF2COOEt)2SPhosDioxane10088
CuBrQuinolineBrCF2COOEtTMEDAAcetonitrile6065

Reactions Employing Difluorocarbene Precursors

Difluorocarbene (:CF2) is a highly reactive intermediate that can be used to introduce a difluoromethylene group into organic molecules. researchgate.netresearchgate.net Various precursors can be used to generate difluorocarbene in situ, such as trimethyl(trifluoromethyl)silane (TMSCF3) and sodium chlorodifluoroacetate (ClCF2COONa). researchgate.netacs.org

The reaction of difluorocarbene with quinoline derivatives can lead to the formation of difluoromethylated products. researchgate.netresearchgate.net The mechanism of these reactions typically involves the addition of difluorocarbene to a nucleophilic site on the quinoline ring, followed by rearrangement or further transformation to yield the final product. nih.gov The choice of precursor and reaction conditions can influence the outcome of the reaction, allowing for the selective synthesis of different difluoroalkylated isomers.

Reformatsky-Type Additions

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. This reaction can be adapted for the synthesis of difluoroalkylated compounds by using an α,α-difluoro-α-halo ester as the starting material.

In the context of this compound synthesis, a Reformatsky-type addition could involve the reaction of a quinoline aldehyde or ketone with ethyl bromodifluoroacetate in the presence of zinc. The reaction would proceed through the formation of an organozinc intermediate, which would then add to the carbonyl group of the quinoline derivative to form a β-hydroxy difluoroester. Subsequent dehydration of this intermediate would yield the desired product.

Strategies for the Construction of the Quinoline Moiety

The quinoline ring is a common scaffold in medicinal chemistry and can be synthesized through a variety of classic and modern methods. wikipedia.org These methods provide access to a wide range of substituted quinolines, which can then be further functionalized to introduce the difluoroacetate group.

Classic Annulation Reactions (e.g., Friedländer, Combes, Knorr, Pfitzinger-Borsche Syntheses)

Several named reactions have been developed for the synthesis of the quinoline ring system. These methods typically involve the condensation of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or a related species, followed by cyclization and dehydration. wikipedia.orgacs.org

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a base and proceeds through an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. acs.orgwikipedia.orgorganic-chemistry.orgrsc.org

Combes Synthesis: The Combes synthesis is used to prepare 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone. iipseries.orgwikipedia.orgwikiwand.com The reaction is catalyzed by a strong acid, such as sulfuric acid, and involves the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration. wikipedia.orgwikiwand.comresearchgate.net

Knorr Synthesis: The Knorr quinoline synthesis is a method for preparing 2-hydroxyquinolines (quinolones) from the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid. iipseries.orgwikipedia.orgsynarchive.comdrugfuture.com The reaction proceeds through the cyclization of the β-ketoanilide, followed by dehydration.

Pfitzinger-Borsche Synthesis: The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.orgwikipedia.orgresearchgate.netresearchgate.netui.ac.id The reaction involves the opening of the isatin ring to form an α-keto acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring. wikipedia.orgwikipedia.org

The following table provides a comparative overview of these classic quinoline syntheses.

ReactionReactant 1Reactant 2CatalystKey IntermediateProduct
Friedländer2-Aminoaryl aldehyde/ketoneα-Methylene carbonylAcid or BaseAldol (B89426) adductSubstituted quinoline
CombesAnilineβ-DiketoneStrong AcidSchiff base2,4-Disubstituted quinoline
Knorrβ-KetoanilideStrong Acid--2-Hydroxyquinoline
Pfitzinger-BorscheIsatinCarbonyl compoundBaseα-Keto acidQuinoline-4-carboxylic acid

Modern Metal-Catalyzed Quinoline Ring Formation

In addition to the classic methods, a number of modern, metal-catalyzed approaches to quinoline synthesis have been developed. frontiersin.orgias.ac.inmdpi.comdntb.gov.ua These methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance compared to the traditional syntheses. frontiersin.org

Transition metals such as palladium, copper, rhodium, and ruthenium have been used to catalyze the formation of the quinoline ring through a variety of mechanisms, including C-H activation, cross-coupling reactions, and cycloadditions. frontiersin.orgias.ac.inmdpi.com These methods can provide access to a wide range of substituted quinolines that may be difficult to prepare using traditional methods.

Cyclization Reactions Leading to Quinoline Derivatives

Classical named reactions provide a robust foundation for the synthesis of the quinoline core, which could then potentially be functionalized to yield the target molecule. These methods involve the condensation of anilines with various carbonyl compounds, followed by a cyclization and aromatization sequence.

The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones. iipseries.orgwikipedia.orgdrugfuture.comalchetron.comquimicaorganica.org For the synthesis of a precursor to this compound, one could envision the use of a β-diketone bearing a latent or protected difluoroacetyl group. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by steric and electronic factors of the substituents on both the aniline and the β-diketone. wikipedia.orgalchetron.com

Another versatile method is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. acs.orgacs.orgresearchgate.netrsc.orgsemanticscholar.org To synthesize a 2-substituted quinoline like the target molecule, a 2-aminoaryl aldehyde or ketone would be reacted with a ketone possessing a methylene group adjacent to the carbonyl. The use of specific amine catalysts has been shown to improve the regioselectivity of this reaction, favoring the formation of 2-substituted products. acs.orgacs.org A potential strategy for the target molecule could involve the use of ethyl 4,4-difluoroacetoacetate as the active methylene component, which would directly introduce the desired difluoroacetate precursor at the 2-position.

The Doebner-von Miller reaction is a modification of the Skraup synthesis and typically yields 2- and/or 4-substituted quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.orgslideshare.netnih.govacs.org This reaction is often catalyzed by strong acids and may involve in situ generation of the α,β-unsaturated carbonyl compound from an aldol condensation. wikipedia.org While versatile, controlling the regioselectivity can be a challenge.

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinolines, which can be further modified. wikipedia.orgmdpi.comresearchgate.netablelab.eumdpi.comnih.gov This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxyquinoline (B1666331) could potentially be converted to a 2-haloquinoline, which would then be a substrate for the introduction of the difluoroacetate group.

Modern advancements in quinoline synthesis include oxidative annulation strategies and electrophilic cyclization of N-(2-alkynyl)anilines, which offer milder reaction conditions and broader substrate scope. mdpi.comnih.gov An iodine-mediated desulfurative cyclization has also been reported for quinoline synthesis. rsc.org These methods could potentially be adapted for the synthesis of precursors to the target molecule.

Multicomponent Reaction Strategies for Analogous Structures

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgrsc.orgresearchgate.nettandfonline.com This approach offers significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.orgrsc.org

The Povarov reaction , a type of [4+2] cycloaddition, can be employed in a multicomponent fashion to generate substituted quinolines. iipseries.org For instance, a one-pot reaction of anilines, aldehydes, and activated alkenes can lead to the formation of tetrahydroquinolines, which can be subsequently oxidized to quinolines. While not directly yielding the target structure, this strategy highlights the potential of MCRs to rapidly assemble the quinoline core, which could then be further elaborated.

Recent developments have showcased the use of MCRs to synthesize diverse quinoline scaffolds, sometimes utilizing metal catalysts or microwave assistance to improve efficiency. rsc.orgtandfonline.com A cobalt-catalyzed three-component synthesis of 2,4-substituted quinolines has been reported, demonstrating the utility of transition metals in these convergent syntheses. rsc.org The key to applying MCRs for the synthesis of this compound or its analogs would be the identification of a suitable fluorinated component that can participate in the reaction cascade.

While a definitive, optimized synthetic route for this compound is not explicitly detailed in the surveyed literature, the principles of classical quinoline syntheses and the efficiency of modern multicomponent reactions provide a strong foundation for the rational design of such a pathway. The Friedländer annulation using a pre-fluorinated building block appears to be a promising and direct approach. Alternatively, a multi-step sequence involving the construction of a functionalized quinoline precursor via methods like the Combes or Gould-Jacobs reactions, followed by the introduction of the difluoroacetate moiety, represents a more traditional but potentially viable strategy. The development of a novel multicomponent reaction incorporating a difluoroacetate source would be a highly elegant and efficient solution.

Mechanistic Investigations in the Chemistry of Ethyl 2,2 Difluoro 2 Quinolin 2 Ylacetate

Experimental Mechanistic Elucidation

Experimental techniques provide tangible evidence of reaction pathways, intermediate species, and the factors influencing reaction rates.

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. For a reaction involving Ethyl 2,2-difluoro-2-quinolin-2-ylacetate, such as its hydrolysis, a typical kinetic experiment would involve monitoring the concentration of the reactant or a product over time under various conditions.

The rate law for a reaction, such as the hydrolysis of an ester, can be expressed as:

Rate = k[Ester]a[Nucleophile]b

where 'k' is the rate constant, and 'a' and 'b' are the orders of the reaction with respect to the ester and the nucleophile, respectively. By systematically varying the initial concentrations of the reactants and measuring the initial reaction rates, the values of 'a', 'b', and 'k' can be determined. This information is foundational to proposing a reaction mechanism. For instance, in the hydrolysis of similar esters, the reaction is often found to be first order with respect to both the ester and the nucleophile (e.g., hydroxide), suggesting a bimolecular mechanism. rdd.edu.iquobaghdad.edu.iqoarjpublication.com

A reaction profile analysis would involve studying the effect of temperature on the reaction rate to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). The Arrhenius equation (k = Ae-Ea/RT) and the Eyring equation provide the framework for these calculations. libretexts.org These parameters offer insights into the energy landscape of the reaction and the structure of the transition state.

To illustrate, a hypothetical kinetic dataset for the hydrolysis of this compound with a nucleophile at a constant temperature is presented below.

Interactive Data Table: Hypothetical Kinetic Data for the Hydrolysis of this compound

ExperimentInitial [Ester] (mol/L)Initial [Nucleophile] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

Many reactions proceed through short-lived, high-energy intermediates. wikipedia.org In the case of ester hydrolysis, a key intermediate is the tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. masterorganicchemistry.com Due to their transient nature, these intermediates are often not directly observable. However, their existence can be inferred through trapping experiments.

A trapping experiment involves introducing a reagent (a "trap") that is highly reactive towards the suspected intermediate, leading to the formation of a stable, characterizable product. For the tetrahedral intermediate in the hydrolysis of this compound, a potential trapping agent could be a highly electrophilic reagent that reacts with the oxyanion of the intermediate. The successful isolation and identification of the trapped product would provide strong evidence for the presence of the tetrahedral intermediate. nih.govsemanticscholar.org

Another approach is to use spectroscopic techniques under conditions that might prolong the lifetime of the intermediate, such as low temperatures. Techniques like NMR or IR spectroscopy could potentially be used to directly observe the intermediate species.

Isotopic labeling is a powerful tool for tracing the path of atoms during a chemical reaction. In the context of the hydrolysis of this compound, oxygen-18 (¹⁸O) labeling can be used to distinguish between different possible mechanisms. masterorganicchemistry.com

For example, if the hydrolysis is carried out in ¹⁸O-labeled water (H₂¹⁸O), the position of the ¹⁸O atom in the products can reveal whether the acyl-oxygen or the alkyl-oxygen bond of the ester is cleaved. In a typical nucleophilic acyl substitution mechanism, the ¹⁸O from the water will be incorporated into the carboxylic acid product, indicating cleavage of the acyl-oxygen bond. acs.orgpearson.com If the ¹⁸O were found in the alcohol product, it would suggest cleavage of the alkyl-oxygen bond. Such experiments have been pivotal in confirming the mechanism of hydrolysis for a wide range of esters. masterorganicchemistry.com

Computational Mechanistic Studies

Computational chemistry provides a theoretical lens through which to view reaction mechanisms, offering insights that can be difficult to obtain experimentally.

Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. researchgate.netankara.edu.trresearchgate.net This allows for the identification of stationary points, including reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wikipedia.orgwikipedia.org

For a reaction of this compound, computational chemists can model the geometry and electronic structure of the transition state. For instance, in a nucleophilic attack on the ester carbonyl, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken pi bond of the carbonyl group. The presence of the electron-withdrawing difluoromethyl group and the quinoline (B57606) ring would significantly influence the stability and structure of this transition state. Computational analysis can map the entire reaction pathway, from reactants to products, passing through any intermediates and transition states. acs.org

By calculating the energies of all relevant species along the reaction coordinate, a detailed energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For multi-step reactions, it can reveal which steps are fast and which are slow, providing a more nuanced understanding than experimental kinetics alone.

Below is a hypothetical energy profile for a two-step reaction involving this compound, illustrating the concepts of transition states, intermediates, and the rate-determining step.

Interactive Data Table: Hypothetical Calculated Energy Profile

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1+15
Intermediate+5
Transition State 2+12
Products-10

In this hypothetical scenario, the formation of the intermediate via Transition State 1 has the highest energy barrier and would therefore be the rate-determining step of the reaction.

Catalyst-Substrate Interactions

While direct mechanistic studies specifically investigating the catalyst-substrate interactions of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on analogous chemical structures, namely quinoline derivatives and α,α-difluoroesters. The catalytic behavior of this compound is predicated on the electronic properties and steric profile of its constituent functional groups: the quinoline ring, the difluoroacetate (B1230586) moiety, and the ethyl ester.

The quinoline nitrogen atom, with its available lone pair of electrons, is the primary site for interaction with Lewis acid catalysts. This interaction is a common feature in the catalysis of quinoline-containing compounds, where the nitrogen atom coordinates to a metal center, thereby activating the heterocyclic ring system towards nucleophilic attack or other transformations. This coordination enhances the electrophilicity of the quinoline ring, facilitating a range of catalytic cycles.

Furthermore, non-covalent interactions are believed to play a significant role in directing the stereochemical outcome of reactions involving quinoline derivatives. In asymmetric catalysis, for instance, the planar structure of the quinoline ring can engage in π-π stacking interactions with aromatic moieties on the catalyst or other reagents. Additionally, hydrogen bonding between the quinoline nitrogen and a chiral catalyst is a frequently exploited strategy to create a well-defined chiral environment around the reactive center. In the context of transition metal catalysis, CH/π interactions between the catalyst's ligands and the quinoline's fused phenyl ring have been shown to be crucial for enantioselectivity in hydrogenation reactions of related substrates. nih.gov

The difluoromethyl group introduces a significant electronic effect. The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the adjacent ester group and the stability of any potential intermediates. In catalytic reactions, these fluorine atoms can also participate in non-covalent interactions, such as hydrogen bonding with appropriate donor groups on a catalyst.

Based on these general principles, a proposed model for catalyst-substrate interaction in reactions involving this compound with a generic chiral Lewis acid catalyst is presented below.

A variety of catalysts are employed in reactions involving quinoline and difluoroacetate compounds, with the choice of catalyst being highly dependent on the specific transformation being targeted. The following table summarizes some of the catalyst types and their proposed primary interaction sites on this compound, based on analogous systems.

Catalyst TypePrimary Interaction Site(s) on SubstratePlausible Nature of Interaction
Lewis Acids (e.g., Ti(IV), Cu(I))Quinoline NitrogenCoordination, leading to activation of the quinoline ring. nih.govorganic-chemistry.org
Chiral Phosphoric AcidsQuinoline NitrogenHydrogen bonding, creating a chiral ion pair.
Transition Metals (e.g., Pd, Rh)Quinoline Ring, C-H bondsπ-coordination, oxidative addition for C-H functionalization. nih.gov
Chiral Diamine-Metal ComplexesQuinoline Ring, Ester CarbonylBidentate coordination, enantioselective control. nih.gov

It is important to underscore that the interactions described are inferred from studies on related compounds. Detailed mechanistic investigations, including computational modeling and spectroscopic analysis, would be necessary to fully elucidate the precise nature of catalyst-substrate interactions for this compound. Such studies would provide valuable insights into reaction pathways and aid in the design of more efficient and selective catalytic systems.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms. For a molecule like Ethyl 2,2-difluoro-2-quinolin-2-ylacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a comprehensive structural assignment.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group and the quinoline (B57606) ring.

Ethyl Group: The ethyl group (-OCH₂CH₃) would typically present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Quinoline Ring: The seven protons on the quinoline ring would appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would depend on their position on the ring and their coupling with neighboring protons. Protons adjacent to the nitrogen atom are expected to be the most downfield (highest ppm value).

Expected ¹H NMR Data (Hypothetical)

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
CH₃ (ethyl) 1.2 - 1.4 Triplet (t)
CH₂ (ethyl) 4.2 - 4.5 Quartet (q)

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. A broadband proton-decoupled ¹³C NMR spectrum for this compound would show a distinct signal for each unique carbon atom.

Ethyl Group: Two signals would be observed for the ethyl group: one for the methyl carbon and one for the methylene carbon.

Ester Carbonyl: The carbonyl carbon (C=O) of the ester group would appear significantly downfield, typically in the range of 160-170 ppm. Its signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

Difluoro-Carbon: The carbon atom bonded to the two fluorine atoms (CF₂) would also exhibit a triplet in the spectrum due to one-bond carbon-fluorine coupling. Its chemical shift would be in a characteristic range for fluorinated carbons.

Quinoline Ring: Nine distinct signals would be expected for the nine carbon atoms of the quinoline ring, with their chemical shifts providing information about their electronic environment.

Expected ¹³C NMR Data (Hypothetical)

Carbon Atom Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to ¹⁹F coupling)
CH₃ (ethyl) ~14 Singlet
CH₂ (ethyl) ~63 Singlet
C=O (ester) ~163 Triplet (t)
CF₂ ~113 Triplet (t)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent, as they are attached to the same carbon. Therefore, the ¹⁹F NMR spectrum would be expected to show a single signal, likely a singlet, as there are no other fluorine atoms nearby to cause coupling. The chemical shift of this signal would be characteristic of a difluoroacetyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). It would be used to confirm the connectivity within the ethyl group and to trace the connections between adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the ethyl group and the quinoline ring to their corresponding carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₁₃H₁₁F₂NO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. A close match provides strong evidence for the proposed molecular formula.

Calculated HRMS Data

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₃H₁₂F₂NO₂⁺ 252.0830

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. While specific experimental ESI-MS data for this compound is not extensively detailed in the reviewed literature, predicted data for its positional isomer, ethyl 2,2-difluoro-2-quinolin-6-ylacetate, provides insight into its expected behavior. uni.lu Both isomers share the same molecular formula (C₁₃H₁₁F₂NO₂) and a monoisotopic mass of approximately 251.07579 Da. uni.luchemspider.com In positive ion mode, the compound is expected to be detected primarily as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The analysis confirms the compound's integrity and molecular weight.

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the isomeric compound, which are anticipated to be very similar for this compound. uni.lu

Adduct IonPredicted m/z
[M+H]⁺252.08307
[M+Na]⁺274.06501
[M+K]⁺290.03895
[M+NH₄]⁺269.10961
[M-H]⁻250.06851
Data sourced from predicted values for the isomer Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation in the solid state.

Despite the importance of this technique for structural elucidation, specific single-crystal X-ray diffraction data for this compound was not available in the reviewed scientific literature. Therefore, details regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions like hydrogen bonding or π–π stacking remain to be experimentally determined.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. An experimental IR spectrum for this compound has not been published in the available literature. However, the characteristic absorption frequencies for its constituent functional groups can be predicted based on established spectroscopic data for similar structures. nih.gov

The key functional groups expected to produce distinct signals include the ester carbonyl group (C=O), the quinoline ring (aromatic C=C and C=N bonds), the carbon-fluorine bonds (C-F), and the C-O bonds of the ester.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
Ester C=O1750-1730Stretching
Aromatic C=C, C=N1610-1470Stretching
C-F1100-1000Stretching
C-O (Ester)1300-1000Stretching

The presence of a strong absorption band around 1732-1739 cm⁻¹ would be indicative of the ester carbonyl stretch. nih.govresearchgate.net Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the quinoline ring's C=C and C=N stretching vibrations would appear in the 1610-1470 cm⁻¹ region. nih.gov The strong absorptions from the two C-F bonds are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The primary chromophore in this compound is the quinoline ring system, which is known to exhibit characteristic absorption bands in the UV region.

Specific experimental UV-Vis absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not reported in the available literature. However, the spectrum is expected to be dominated by π → π* transitions associated with the aromatic quinoline system. Typically, quinoline and its derivatives display multiple strong absorption bands in the UV region, often between 220-330 nm. The substitution on the quinoline ring can cause shifts in the position and intensity of these absorption bands (bathochromic or hypsochromic shifts). Further experimental analysis is required to determine the precise λmax values and to characterize the electronic transitions of this specific molecule.

Computational Chemistry and Molecular Modeling Studies

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Information regarding the excited state properties, such as absorption wavelengths and oscillator strengths, calculated via TD-DFT for this compound is not present in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There are no available NBO analyses detailing the specific intramolecular hyperconjugative interactions, charge delocalization, or stabilization energies within Ethyl 2,2-difluoro-2-quinolin-2-ylacetate.

Molecular Dynamics (MD) Simulations (if applicable to conformational studies)

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide detailed insights into conformational changes, molecular flexibility, and the interaction of a molecule with its environment, such as a solvent or a biological receptor.

While specific molecular dynamics simulation studies focused solely on the conformational analysis of this compound are not extensively documented in publicly available literature, the application of this technique is highly relevant for understanding its three-dimensional structure and behavior. The conformational flexibility of this molecule is influenced by the rotational freedom around several key single bonds: the bond connecting the quinoline (B57606) ring to the difluoroacetate (B1230586) group and the bonds within the ethyl ester moiety.

An MD simulation for this compound would typically involve defining a force field to describe the interatomic forces, placing the molecule in a simulated environment (such as a box of water molecules to mimic physiological conditions), and then solving Newton's equations of motion for each atom. This would generate a trajectory of atomic positions and velocities over time, from which various properties can be analyzed.

Potential Research Findings from MD Simulations:

Should such simulations be performed, they could yield valuable data on:

Dihedral Angle Distributions: Analysis of the torsion angles around the key rotatable bonds would reveal the preferred orientations of the quinoline ring relative to the ester group. This would identify the most stable conformers and the energy barriers between them.

Conformational Substates: MD simulations could identify distinct, stable conformations that the molecule adopts in solution. The population of each conformational state could be quantified, providing a statistical understanding of the molecule's structural landscape.

Solvent Effects: The simulations would illustrate how interactions with solvent molecules influence the conformational preferences of the compound.

Given the absence of specific published MD simulation data for this compound, a representative data table cannot be generated at this time. However, a hypothetical table illustrating the kind of data that could be obtained from such a study is presented below for illustrative purposes.

Hypothetical Dihedral Angle Analysis from an MD Simulation

Dihedral AngleDescriptionPredominant Angle (degrees)Population (%)
τ1Rotation around the C-C bond linking the quinoline and acetate (B1210297) groups12065
τ2Rotation around the C-O bond of the ester group18090
τ3Rotation around the O-C bond of the ethyl group60, 180, -6033, 34, 33

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Synthetic Utility and Future Directions in Fluorinated Quinoline Chemistry

Ethyl 2,2-Difluoro-2-quinolin-2-ylacetate as a Versatile Synthetic Intermediate

This compound is a valuable building block endowed with multiple reactive sites, making it a versatile precursor for a variety of organic transformations. The primary points of reactivity are the ethyl ester, the α,α-difluoro carbon center, and the quinoline (B57606) ring itself.

The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2,2-difluoro-2-quinolin-2-ylacetic acid. This transformation is often a critical first step, as the resulting carboxylic acid opens up a new set of synthetic possibilities, including amidation and other coupling reactions.

The difluoromethylidene group (-CF2-) significantly influences the reactivity of the adjacent carbonyl group and the acidity of the α-carbon was it not for the second fluorine atom. The electron-withdrawing nature of the two fluorine atoms makes the carbonyl carbon more electrophilic.

Furthermore, the quinoline nucleus itself can be a site for further functionalization. The nitrogen atom can be oxidized to an N-oxide, which can direct C-H functionalization at the C2 position. nih.gov However, with the C2 position already substituted, other positions on the quinoline ring (such as C4, C8, or positions on the benzo-fused ring) could be targeted for functionalization, depending on the reaction conditions and directing groups. rsc.org

The combination of these functional groups in a single molecule allows for a stepwise and controlled derivatization, enabling the synthesis of a diverse library of compounds from a single starting material.

Table 1: Potential Transformations of this compound

TransformationReagents and ConditionsProduct
HydrolysisLiOH, THF/H₂O2,2-Difluoro-2-quinolin-2-ylacetic acid
Amidiation (from acid)Amine, Coupling agent (e.g., HATU)2,2-Difluoro-2-quinolin-2-yl-N-substituted acetamide
ReductionLiAlH₄, THF2,2-Difluoro-2-quinolin-2-ylethanol
Decarboxylation (from acid)Heat2-(Difluoromethyl)quinoline

Applications in the Preparation of Complex Fluorinated Heterocyclic Scaffolds

While direct applications of this compound in the synthesis of complex heterocyclic scaffolds are not yet widely reported in the literature, its potential is significant. The difluoroacetic acid moiety, obtained after hydrolysis, can be considered a bioisostere for other functional groups and can be incorporated into larger, more complex structures.

For instance, the carboxylic acid derivative could be coupled with other heterocyclic amines to create elaborate molecules with potential biological activity. The difluoromethyl group is a particularly interesting motif, as it can act as a lipophilic hydrogen bond donor, enhancing binding affinities to biological targets.

One can envision a synthetic route where the quinoline difluoroacetic acid is used as a building block in a multi-component reaction. For example, it could potentially participate in a Ugi or Passerini-type reaction, allowing for the rapid assembly of complex, drug-like molecules.

Another potential application lies in the synthesis of fused heterocyclic systems. Following transformation of the ethyl ester into a different functional group, intramolecular cyclization reactions could be employed to build new rings onto the quinoline scaffold, leading to novel polycyclic aromatic systems with unique electronic and photophysical properties.

Development of Novel Methodologies Leveraging the Compound's Unique Structural Features

The unique juxtaposition of a quinoline ring and a difluoroacetate (B1230586) group in this compound presents opportunities for the development of novel synthetic methodologies. The strong electron-withdrawing effect of the difluoroacetate moiety can influence the electronic properties of the quinoline ring, potentially opening up new avenues for regioselective functionalization.

For example, this electronic perturbation might facilitate nucleophilic aromatic substitution reactions on the quinoline ring that are otherwise difficult to achieve. Conversely, the quinoline ring might influence the reactivity of the difluoroacetate group in unexpected ways.

Research in this area could focus on transition-metal-catalyzed cross-coupling reactions where the difluoromethyl group or the C-F bonds themselves participate in the catalytic cycle. The development of methods for the selective activation of one C-F bond over the other would be a particularly valuable contribution to organofluorine chemistry.

Furthermore, the development of radical-based reactions involving the difluoroacetate moiety could lead to new methods for the formation of C-C and C-heteroatom bonds. The generation of a difluoro-substituted radical at the α-position to the quinoline ring could be a key intermediate in the synthesis of novel fluorinated compounds.

Potential for Derivatization into Functionally Tuned Molecules for Material Science

Quinoline derivatives are known to be useful in material science, finding applications as ligands for metal complexes, components of organic light-emitting diodes (OLEDs), and fluorescent sensors. organic-chemistry.orgwikipedia.org The introduction of a difluoroacetate group provides a handle for tuning the electronic, photophysical, and morphological properties of these materials.

By systematically modifying the ester group or by converting the carboxylic acid into other functional groups, a library of quinoline-based materials with tailored properties could be generated. For example, polymerization of a derivative containing a vinyl group could lead to novel fluorinated polymers with interesting thermal and optical properties.

The incorporation of the difluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, which are desirable properties for organic electronic materials. rsc.org Furthermore, the strong dipole moment of the C-F bonds could influence the solid-state packing of these molecules, which is a critical factor for charge transport in organic semiconductors.

Table 2: Hypothetical Derivatives for Material Science Applications

DerivativePotential ApplicationTunable Property
Polymerizable derivative (e.g., with a vinyl or acrylate (B77674) group)Fluorinated polymer for optical or electronic applicationsRefractive index, dielectric constant, solubility
Metal-chelating derivative (e.g., with a bipyridine or phenanthroline moiety)Luminescent metal complex for sensing or OLEDsEmission wavelength, quantum yield, lifetime
Extended π-conjugated systemOrganic semiconductor for transistors or solar cellsBand gap, charge carrier mobility

Emerging Research Challenges and Perspectives in Fluorinated Quinoline Chemistry

Despite the significant progress in organofluorine chemistry, several challenges remain, particularly in the synthesis and functionalization of complex fluorinated heterocycles like quinolines. researchgate.net One of the primary challenges is the development of mild and selective methods for the introduction of fluorine and fluorinated groups into the quinoline nucleus. numberanalytics.com While methods for direct C-H fluorination are emerging, they often lack regioselectivity and substrate scope.

The synthesis of starting materials like this compound itself can be challenging, often requiring multi-step sequences and the use of expensive or hazardous fluorinating reagents. The development of more efficient and sustainable synthetic routes to such building blocks is a key area for future research.

Another challenge is the selective functionalization of molecules that contain multiple fluorine atoms. Differentiating between the reactivities of different C-F bonds within the same molecule is a formidable task that requires the development of highly selective catalysts and reagents.

Looking forward, the integration of computational chemistry with experimental work will be crucial for the rational design of new fluorinated quinoline derivatives with desired properties. numberanalytics.com In silico screening of virtual libraries of compounds can help to identify promising candidates for synthesis and testing, thereby accelerating the discovery of new drugs and materials.

The exploration of biocatalysis for the synthesis of enantiomerically pure fluorinated quinolines is another promising avenue for future research. Enzymes could offer a green and highly selective alternative to traditional chemical methods for the synthesis of these valuable compounds.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2,2-difluoro-2-quinolin-2-ylacetate, and how can reaction conditions be optimized for high yields?

  • Methodology : Use nucleophilic substitution or esterification reactions, leveraging fluorinated reagents (e.g., diethylaminosulfur trifluoride) to introduce fluorine atoms. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product. Optimize temperature (0–25°C) to minimize side reactions like hydrolysis of the ester group .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (δ -110 to -130 ppm for CF2_2 groups). 1H^{1}\text{H} NMR resolves quinoline aromatic protons (δ 7.5–8.5 ppm) and ester methyl/methylene signals (δ 1.3–4.3 ppm).
  • LC-MS : Verify molecular weight (M+1 ion) and purity (>98% by area under the curve).
  • IR : Identify ester carbonyl stretching (~1740 cm1^{-1}) and C-F vibrations (1000–1300 cm1^{-1}) .

Advanced Research Questions

Q. How do fluorine atoms in this compound influence its reactivity in cross-coupling reactions?

  • Methodology : Fluorine’s electron-withdrawing effect enhances electrophilicity at the α-carbon, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in THF/H2_2O (3:1) at 80°C. Monitor for defluorination side reactions via 19F^{19}\text{F} NMR .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Purity Analysis : Confirm compound integrity via LC-MS and elemental analysis to rule out degradation (e.g., ester hydrolysis).
  • Stereochemical Effects : Use chiral HPLC to separate enantiomers and test individual isomers in bioassays.
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cellular assays to distinguish binding affinity from off-target effects .

Q. How can computational modeling predict the binding mode of this compound to enzyme targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to simulate interactions. Prioritize fluorine’s role in H-bonding or hydrophobic contacts.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s role in protein-protein interaction assays?

  • Methodology :

  • Negative Controls : Use non-fluorinated analogs (e.g., ethyl quinolin-2-ylacetate) to isolate fluorine-specific effects.
  • Cross-Linking Validation : Confirm interactions via Western blotting or XL-MS (cross-linking mass spectrometry) with cleavable linkers .

Q. How can researchers optimize the stability of this compound in aqueous solutions?

  • Methodology :

  • pH Buffering : Maintain pH 6–7 to prevent ester hydrolysis. Use phosphate or HEPES buffers.
  • Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO for long-term storage (-20°C) .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight267.23 g/molHRMS
LogP2.8 ± 0.3Shake-flask (pH 7.4)
Aqueous Solubility0.12 mg/mL (25°C)HPLC-UV

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Defluorinated derivativeOverly basic conditionsReduce reaction pH to <9
Quinoline N-oxideOxidative side reactionsUse inert atmosphere (N2_2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-difluoro-2-quinolin-2-ylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.